Tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate
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Overview
Description
Tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate is a complex organic compound with a molecular formula of C17H26N2O2S . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of the thiophene ring adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the thiophene moiety: This step often involves a nucleophilic substitution reaction where a thiophene derivative is introduced.
Protection and deprotection steps: These are used to protect sensitive functional groups during the synthesis and then remove the protecting groups at the end.
Final coupling reaction: This step involves coupling the spirocyclic core with the thiophene moiety under specific conditions to yield the final product.
Chemical Reactions Analysis
Tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Coupling reactions: These reactions can form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving spirocyclic compounds and their biological activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or activating their functions. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate can be compared with other spirocyclic compounds such as:
Spiro[2.5]octane derivatives: These compounds share the spirocyclic core but differ in their substituents.
Thiophene-containing compounds: These compounds share the thiophene ring but differ in their overall structure.
Azaspiro compounds: These compounds contain nitrogen in the spirocyclic ring, similar to this compound.
The uniqueness of this compound lies in its combination of a spirocyclic core and a thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2-(thiophen-3-ylmethylamino)-6-azaspiro[2.5]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-16(2,3)21-15(20)19-7-5-17(6-8-19)10-14(17)18-11-13-4-9-22-12-13/h4,9,12,14,18H,5-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYUUBGLZRLVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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